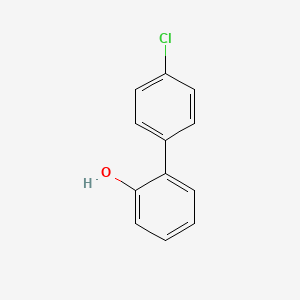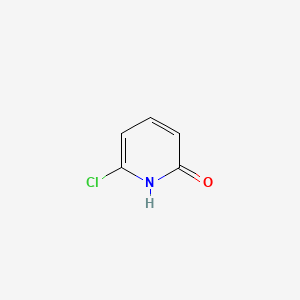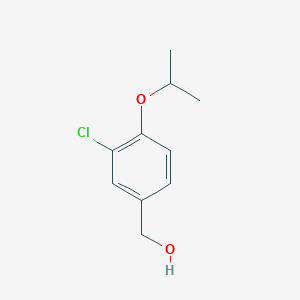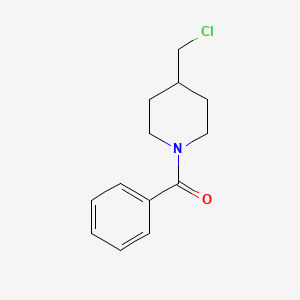
2-Chloro-5-nitrothiophene
Vue d'ensemble
Description
2-Chloro-5-nitrothiophene is a chemical compound with the molecular formula C4H2ClNO2S and a molecular weight of 164.59 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H3ClNO2S/c5-3-1-2-4(9-3)6(7)8/h1-2,9H . This indicates the presence of a chlorine atom, a nitro group, and a thiophene ring in the molecule.Applications De Recherche Scientifique
Structural and Chemical Properties
- Internal Rotation and Equilibrium Structure : The equilibrium structure of 2-chloro-5-nitrothiophene molecules has been explored using gas electron diffraction and quantum chemical calculations. These studies provide insight into the internal rotation of the nitro group and the molecular conformation of such compounds, offering valuable information for further chemical analysis and synthesis (Kovtun et al., 2015).
Reactivity and Synthesis
- Reactivity with Other Chemicals : The reactivity of various derivatives of this compound, such as 2-fluoro-5-nitrothiophene, with different nucleophiles has been studied. These investigations are crucial for understanding the chemical behavior of this compound in various reactions, which is essential for its application in synthetic chemistry (Guanti et al., 1975).
- Synthesis of Thienoanellated Heterocycles : this compound has been utilized in the synthesis of thienoanellated heterocycles, demonstrating its utility in creating structurally diverse and potentially biologically active compounds (Puschmann & Erker, 1993).
Biological and Medicinal Applications
- Structure-Activity Relationships : Studies on nitrothiophenes, including this compound, have explored their structure-activity relationships, indicating the impact of different molecular structures on their biological activity. This research is vital for developing new pharmaceuticals and understanding the biochemical interactions of these compounds (Morley & Matthews, 2006).
Other Applications
- Electrochemical Studies : The electrochemical reduction of halogenated nitrothiophenes, such as this compound, in various solvents has been studied, providing insights into their electrochemical properties. This information is crucial for applications in materials science and electronic device fabrication (Sosonkin et al., 1981).
Safety and Hazards
The safety data sheet for a similar compound, 2-Chloro-3-nitrothiophene, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Mécanisme D'action
Target of Action
2-Chloro-5-nitrothiophene is a type of nitroaromatic compound that has been found to be highly active against certain bacteria, such as Mycobacterium tuberculosis . The primary target of this compound is the F420-dependent nitroreductase Ddn , a key enzyme involved in the metabolism of these bacteria.
Mode of Action
The mode of action of this compound involves a nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring, leading to displacement of the halogen . This compound is also thought to be activated by the F420-dependent nitroreductase Ddn and to release nitric oxide . This mechanism of action is identical to that described for nitroimidazoles .
Biochemical Pathways
The biochemical pathway affected by this compound involves the reduction of the compound to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This process is catalyzed by the enzyme MnpA, a NADPH-dependent nitroreductase . The compound’s action on this pathway can lead to the disruption of bacterial metabolism, thereby inhibiting their growth and proliferation .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation. By targeting and disrupting key biochemical pathways in bacteria, this compound can effectively kill or inhibit these organisms, making it potentially useful as an antimicrobial agent .
Analyse Biochimique
Biochemical Properties
2-Chloro-5-nitrothiophene has been found to interact with various biomolecules. Studies have shown that it exhibits a wide range of activities, with its mode of action thought to involve nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring . This interaction can lead to displacement of halogen .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to inhibit the growth of various organisms such as E. coli, M. luteus, and A. niger
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One proposed mechanism involves the formation of Meisenheimer complexes . These complexes are formed when nucleophiles attack the compound, leading to the displacement of halogen .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to be metabolized by the enzyme MnpA, which catalyzes the partial reduction of this compound to 2-chloro-5-hydroxylaminophenol .
Propriétés
IUPAC Name |
2-chloro-5-nitrothiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2S/c5-3-1-2-4(9-3)6(7)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZXWJPHHWNISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548724 | |
| Record name | 2-Chloro-5-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13195-49-8 | |
| Record name | 2-Chloro-5-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-nitrothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-chloro-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B3024700.png)
![2-Chloro-N-[4-(3,4-difluoro-phenyl)-thiazol-2-yl]-propionamide](/img/structure/B3024703.png)



